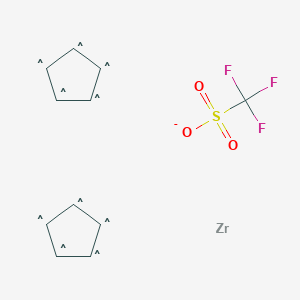

Zirconium, bis(h5-2,4-cyclopentadien-1-yl)hydro(trifluoromethanesulfonato-kO)-(9CI)

説明

Chemical Structure and Properties The compound, commonly referred to as bis(cyclopentadienyl)zirconium(IV) hydride trifluoromethanesulphonate (CAS 192882-51-2), is an organometallic zirconium complex featuring two η⁵-cyclopentadienyl (Cp) ligands, a hydride (H⁻), and a trifluoromethanesulfonate (triflate, OTf⁻) group. Its molecular formula is C₁₁H₁₁F₃O₃SZr, with a tetravalent zirconium center coordinating to the ligands in a distorted tetrahedral geometry.

Applications

This compound is highly valued in organic synthesis, catalysis, and polymer chemistry due to its unique reactivity. The hydride ligand enables hydrogenation and transfer hydrogenation reactions, while the triflate group acts as a labile ligand, facilitating Lewis acid-catalyzed processes such as polymerization and C–C bond formation .

特性

InChI |

InChI=1S/2C5H5.CHF3O3S.Zr/c2*1-2-4-5-3-1;2-1(3,4)8(5,6)7;/h2*1-5H;(H,5,6,7);/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZFXKNNBGEZDZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.C(F)(F)(F)S(=O)(=O)[O-].[Zr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3O3SZr- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Zirconium complexes, particularly those containing cyclopentadienyl ligands and trifluoromethanesulfonate (triflate) groups, have garnered significant interest in recent years due to their potential applications in catalysis and biological systems. This article focuses on the biological activity of the compound Zirconium, bis(h5-2,4-cyclopentadien-1-yl)hydro(trifluoromethanesulfonato-kO)-(9CI) , exploring its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure comprising two cyclopentadienyl ligands coordinated to a zirconium center, along with hydroxy and triflate functionalities. This configuration not only enhances its stability but also influences its reactivity in biological contexts.

1. Catalytic Properties

Zirconium complexes have been shown to act as effective Lewis acid catalysts in various organic transformations. For instance, studies indicate that zirconocene triflates can facilitate direct substitutions of alcohols under mild conditions while demonstrating moisture tolerance . The catalytic behavior is attributed to the zirconium center's ability to stabilize transition states during chemical reactions.

2. Cytotoxicity Studies

Recent investigations into the cytotoxic effects of zirconocene complexes reveal moderate antiproliferative activities against several cancer cell lines. For example, diiron bis-cyclopentadienyl complexes exhibit significant cytotoxicity against ovarian cancer cell lines (A2780 and A2780cisR), suggesting that similar zirconium complexes might also possess anticancer properties . In vitro assays demonstrated that the cytotoxic effect is likely mediated through redox processes associated with the metal center.

Case Study 1: Anticancer Activity

A study exploring the anticancer potential of related zirconocene complexes found that these compounds could induce apoptosis in cancer cells through oxidative stress mechanisms. The release of reactive oxygen species (ROS) was noted as a key factor in mediating cell death .

Case Study 2: Catalytic Applications

In a catalytic context, zirconocene bis(triflate) was employed in a Mukaiyama cross-aldol reaction, demonstrating its efficacy as a catalyst in organic synthesis while maintaining stability under aqueous conditions . This dual functionality suggests potential applications in both synthetic chemistry and biological systems.

Table 1: Cytotoxicity Profiles of Zirconocene Complexes

| Complex Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Zirconocene A | A2780 | 15 | Induction of oxidative stress |

| Zirconocene B | A2780cisR | 20 | Apoptosis via ROS generation |

| Zirconocene C | BxPC-3 | 25 | Redox cycling |

Table 2: Catalytic Activity Comparison

| Catalyst | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| Zirconocene Triflate | Mukaiyama cross-aldol | 85 | 100 °C, 24h |

| Triflic Acid | Direct alcohol substitution | Varies | Moisture-sensitive |

科学的研究の応用

Catalytic Applications

Zirconocene complexes are widely recognized for their catalytic capabilities in organic synthesis. The compound under discussion has been utilized in several catalytic processes:

- Direct Substitution Reactions : Recent studies have demonstrated the efficacy of zirconocene triflate catalysts in the direct substitution of alcohols. Kinetic analyses revealed that these catalysts can facilitate the formation of unsymmetrical ethers and thioethers with high yields. The moisture-tolerant nature of the zirconocene complex allows it to operate effectively even in the presence of water, unlike some traditional catalysts that are sensitive to moisture .

- Friedel-Crafts Alkylation : The compound has shown promise in Friedel-Crafts alkylation reactions, where it acts as a catalyst to promote the alkylation of aromatic compounds. This application is particularly valuable in synthesizing complex organic molecules with specific functional groups .

Synthetic Utility

The unique structure of zirconocene complexes allows for diverse synthetic pathways:

- Synthesis of Specialty Chemicals : Zirconocene complexes are employed as precursors in the synthesis of various specialty chemicals. Their ability to undergo multiple transformations makes them suitable for creating complex molecular architectures that are difficult to achieve with conventional reagents .

- Polymerization Processes : Zirconocene complexes are also used as catalysts in polymerization reactions, particularly in the production of specialty polymers with tailored properties. Their effectiveness in controlling polymer morphology and molecular weight is crucial for developing advanced materials .

Advanced Materials Development

Zirconium compounds are increasingly being explored for their potential in material science:

- Nanomaterials : Research indicates that zirconocene complexes can be utilized in the synthesis of nanomaterials, which have applications ranging from electronics to catalysis. The ability to manipulate the size and shape of nanoparticles using these complexes opens new avenues for material innovation .

- Thin Film Deposition : Zirconium trifluoromethanesulfonate has been investigated for thin film deposition techniques, particularly in solar energy applications. Its solubility properties make it suitable for creating thin films that exhibit desirable optical and electronic characteristics .

Case Studies and Research Findings

Several studies have highlighted the practical applications and advantages of using zirconocene complexes:

- A study published by RSC Publishing demonstrated that zirconocene triflate could be effectively used to catalyze reactions under mild conditions, yielding products with high selectivity and efficiency compared to traditional methods .

- Another research effort focused on the synthesis and characterization of zirconium complexes bearing substituted cyclopentadienyl ligands. These investigations provided insights into the structural dynamics and reactivity profiles of such compounds, further establishing their utility in synthetic chemistry .

類似化合物との比較

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Comparative Analysis

Metal Center and Lewis Acidity

- Zirconium (192882-51-2): Zirconium(IV) has a larger ionic radius (0.84 Å) compared to titanium(IV) (0.68 Å), resulting in lower Lewis acidity but enhanced steric accessibility. The hydride ligand further modulates reactivity by enabling proton transfer or insertion reactions .

- Titanium Triflate (76262-87-8): Titanium(IV) exhibits higher Lewis acidity due to its smaller size and stronger electron-withdrawing triflate groups. However, the absence of a hydride limits its utility in hydrogenation .

Ligand Effects

- Triflate vs. Trichloroacetate (91408-54-7): Triflate is a superior leaving group compared to trichloroacetate, making 192882-51-2 and 76262-87-8 more effective in catalysis requiring ligand lability. Trichloroacetate ligands stabilize the titanium center, favoring controlled polymerization .

- Chlorophenolato Ligands (12309-07-8): The electron-withdrawing chloro groups in 12309-07-8 enhance electrophilicity but reduce solubility in nonpolar media compared to triflate-containing analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。